molecular formula C20H27BrN2O3S B12297068 Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide CAS No. 28023-03-2

Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide

Cat. No.: B12297068
CAS No.: 28023-03-2
M. Wt: 455.4 g/mol
InChI Key: AQUJJLNCIKVQQG-UHFFFAOYSA-M
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Description

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) is a compound with a complex structure that includes a morpholinium ion and a bromide ion. This compound is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry .

Chemical Reactions Analysis

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion site, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) can be compared with other similar compounds, such as:

    Morpholinium chloride: A simpler compound with similar structural features but lacking the complex substituents.

    Thiophene derivatives: Compounds containing the thiophene ring, which may have similar biological activities.

    Phenylacetyl derivatives: Compounds with the phenylacetyl group, which may share some chemical properties.

The uniqueness of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

28023-03-2

Molecular Formula

C20H27BrN2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide

InChI

InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1

InChI Key

AQUJJLNCIKVQQG-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

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